molecular formula C22H26N2O3 B4254740 N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

Cat. No. B4254740
M. Wt: 366.5 g/mol
InChI Key: JDFZVEFNJTZHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is a synthetic compound that has recently gained attention in the scientific community due to its potential biomedical applications. This compound belongs to the class of benzamide derivatives, which are known for their various pharmacological activities.

Mechanism of Action

The mechanism of action of N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is not fully understood. However, it is believed to work by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been found to improve mitochondrial function and to increase the levels of ATP in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and epilepsy. Additionally, it may be useful to develop new analogs of N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide with improved pharmacokinetic properties and higher potency.

Scientific Research Applications

N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to have several biomedical applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anticonvulsant activity and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-13-23(14-4-2)21(25)18-7-9-19(10-8-18)27-20-11-15-24(16-12-20)22(26)17-5-6-17/h1,4,7-10,17,20H,2,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFZVEFNJTZHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#C)C(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
Reactant of Route 5
Reactant of Route 5
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
Reactant of Route 6
Reactant of Route 6
N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.